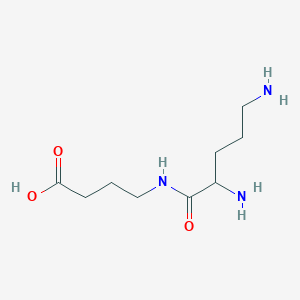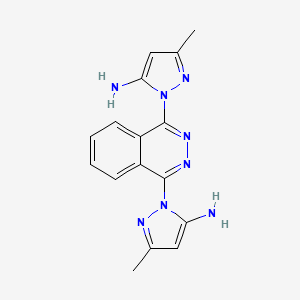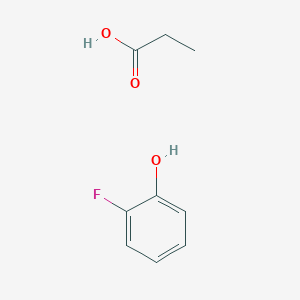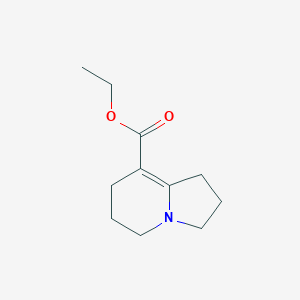![molecular formula C14H12Br2N2 B14361498 (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene CAS No. 93824-64-7](/img/structure/B14361498.png)
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene is an organic compound characterized by the presence of two bromomethyl groups attached to a diazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene typically involves the bromination of a precursor compound. One common method is the free radical bromination of an alkyl benzene derivative using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out under reflux conditions in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles in either SN1 or SN2 mechanisms, depending on the reaction conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the diazene moiety can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrazine derivatives.
Scientific Research Applications
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene involves its interaction with nucleophilic sites in biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the bromomethyl groups, which are highly reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
(1E)-1,2-bis[3-(Chloromethyl)phenyl]-diazene: Similar structure but with chloromethyl groups instead of bromomethyl groups.
(1E)-1,2-bis[3-(Methyl)phenyl]-diazene: Lacks the halogen substituents, leading to different reactivity and applications.
Uniqueness
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene is unique due to the presence of bromomethyl groups, which confer higher reactivity compared to chloromethyl or methyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent biochemical probe.
Properties
CAS No. |
93824-64-7 |
|---|---|
Molecular Formula |
C14H12Br2N2 |
Molecular Weight |
368.07 g/mol |
IUPAC Name |
bis[3-(bromomethyl)phenyl]diazene |
InChI |
InChI=1S/C14H12Br2N2/c15-9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16/h1-8H,9-10H2 |
InChI Key |
MIQFQSNNPFQSRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)

![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)



![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)


